molecular formula C19H22O4 B14204747 Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester CAS No. 848153-88-8

Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester

Cat. No.: B14204747
CAS No.: 848153-88-8
M. Wt: 314.4 g/mol
InChI Key: WKBGBJJSYWJCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is an organic compound with the molecular formula C16H16O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by a 2-naphthalenylmethyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The naphthalenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the specific substituent introduced during the reaction.

Scientific Research Applications

Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The naphthalenylmethyl group can interact with aromatic receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, (phenylmethyl)-, diethyl ester
  • Butanedioic acid, (2-naphthalenylmethyl)-, 1-methyl ester
  • Butanedioic acid, (phenylmethyl)-, 1,4-dimethyl ester

Uniqueness

Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is unique due to the presence of the 2-naphthalenylmethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

848153-88-8

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylmethyl)butanedioate

InChI

InChI=1S/C19H22O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-11,17H,3-4,12-13H2,1-2H3

InChI Key

WKBGBJJSYWJCCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.